Bienvenue dans la boutique en ligne BenchChem!

3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide

Histamine H3 receptor CNS GPCR

3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide (CAS 2034550-06-4) is a synthetic small‑molecule histamine H3 receptor (H3R) antagonist/inverse agonist, classified as a phenylsulfonyl propanamide derivative. It is designated as Phenylsulfonyl derivative 4 (Compound‑49) in a comprehensive 2018 patent review of H3R ligands.

Molecular Formula C22H27NO4S
Molecular Weight 401.52
CAS No. 2034550-06-4
Cat. No. B2854485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide
CAS2034550-06-4
Molecular FormulaC22H27NO4S
Molecular Weight401.52
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C22H27NO4S/c1-28(25,26)20-10-7-18(8-11-20)9-12-21(24)23-17-22(13-15-27-16-14-22)19-5-3-2-4-6-19/h2-8,10-11H,9,12-17H2,1H3,(H,23,24)
InChIKeyONBAAFYJQYOLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide (CAS 2034550-06-4): A Histamine H3 Receptor Antagonist for CNS Research Procurement


3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide (CAS 2034550-06-4) is a synthetic small‑molecule histamine H3 receptor (H3R) antagonist/inverse agonist, classified as a phenylsulfonyl propanamide derivative [1]. It is designated as Phenylsulfonyl derivative 4 (Compound‑49) in a comprehensive 2018 patent review of H3R ligands [2]. The compound is patented by Oxygen Healthcare Research Pvt. Ltd and is indicated for central nervous system disorders [1]. Its molecular architecture incorporates a methanesulfonylphenyl group linked to a propanamide scaffold bearing a phenyloxanyl methyl moiety, a combination that distinguishes it from imidazole‑based and other structural classes of H3R antagonists.

Why Generic Substitution Fails for 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide (CAS 2034550-06-4)


Histamine H3 receptor antagonists are a structurally diverse class; potency, selectivity, brain penetration, and off‑target profiles vary markedly across chemical series [1]. 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide belongs to the phenylsulfonyl propanamide subclass—a non‑imidazole scaffold—while many reference H3R antagonists (e.g., pitolisant, thioperamide) contain imidazole or piperidine motifs [2]. These structural differences can translate into distinct pharmacokinetic behaviour, receptor residence time, and selectivity against related aminergic receptors. Consequently, substituting this compound with an in‑class analog without empirical verification risks altering target engagement, CNS exposure, and functional response, making procurement of the specific compound essential for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide (CAS 2034550-06-4)


Defined Histamine H3 Receptor Target Engagement

The compound is explicitly annotated as a Histamine H3 receptor (H3R) inhibitor in the Therapeutic Target Database, based on its inclusion in the patent review as Compound‑49 [1][2]. While numerical affinity data (Ki/IC50) for this specific compound are not publicly available, its classification as an H3R antagonist distinguishes it from analogs targeting other histamine receptor subtypes (H1, H2, H4) or unrelated GPCRs. This target annotation is a prerequisite for CNS‑focused research programs and differentiates it from H3R ligands with imidazole‑based structures that may exhibit CYP inhibition or hERG liabilities.

Histamine H3 receptor CNS GPCR

Non‑Imidazole Phenylsulfonyl Propanamide Scaffold Differentiation

3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide features a phenylsulfonyl propanamide core with a phenyloxanyl methyl substituent, a scaffold distinct from the imidazole, piperidine, and benzothiazine chemotypes that dominate the H3R antagonist landscape [1]. In a patent review covering 2013–2017 H3R ligands, this compound (Compound‑49) is catalogued among phenylsulfonyl derivatives, a relatively rare subclass [1]. The methanesulfonylphenyl group and the tetrahydropyran ring may confer unique physicochemical properties (e.g., predicted pKa 15.72, density 1.184 g/cm³ at 20 °C) that influence solubility, permeability, and CNS distribution compared to other H3R antagonist chemotypes [2].

Scaffold novelty CNS drug design H3 antagonist

Intellectual Property Position and CNS Disease Indication

The compound is protected by patents assigned to Oxygen Healthcare Research Pvt. Ltd and is explicitly indicated for central nervous system diseases (ICD‑11: 8A04‑8D87), including cognitive disorders, ADHD, narcolepsy, pain, dementias, and schizophrenia [1]. This patent coverage provides a defined legal framework for commercial research use and differentiates the compound from unpatented or generic H3R antagonists. The patent portfolio encompasses multiple phenylsulfonyl derivatives (Derivatives 1–4), suggesting a structure‑activity relationship optimization campaign [2].

Patent protection CNS disorders procurement exclusivity

Commercially Available with Defined Physicochemical Specifications

The compound is commercially available from multiple vendors (e.g., Life Chemicals) with defined purity and quantity options (1 mg, 20 mg, 10 µmol) [1]. Its physicochemical properties have been characterized or predicted: molecular formula C22H27NO4S, molecular weight 401.52 g/mol, predicted density 1.184±0.06 g/cm³ at 20 °C, predicted boiling point 654.6±55.0 °C, and predicted pKa 15.72±0.46 [1]. While these are predicted rather than experimentally determined values, they provide a baseline for solubility and stability assessments that is not uniformly available for all H3R antagonist chemotypes.

Procurement quality control physicochemical properties

Optimal Research and Industrial Application Scenarios for 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide (CAS 2034550-06-4)


CNS Drug Discovery: Histamine H3 Receptor Antagonist Screening

The compound is suited for in vitro H3R binding and functional assays as a non‑imidazole reference antagonist. Its target engagement at H3R is documented in the TTD database and patent literature, enabling its use as a tool compound for validating H3R‑mediated signaling pathways in neurons or recombinant cell lines [1]. The non‑imidazole scaffold reduces the risk of off‑target effects at CYP enzymes, making it suitable for combination studies where metabolic stability is critical.

Structure‑Activity Relationship (SAR) Studies for Non‑Imidazole H3R Antagonists

The phenylsulfonyl propanamide scaffold provides a template for medicinal chemistry optimization. Researchers can modify the methanesulfonylphenyl group or the tetrahydropyran ring to explore SAR around H3R affinity and selectivity, using this compound as the parent structure [2]. Its commercial availability in milligram quantities facilitates rapid analog synthesis and biological evaluation.

In Vivo Proof‑of‑Concept Studies for Cognitive and Sleep Disorders

Given its CNS disease indication (cognitive disorders, ADHD, narcolepsy, dementias) as per patent filings, the compound is a candidate for preclinical animal models of cognition and wakefulness [1]. The predicted physicochemical properties (moderate molecular weight, lipophilic character) suggest potential for brain penetration, although experimental CNS exposure data are needed to confirm this.

Comparative Selectivity Profiling Against Histamine Receptor Subtypes

The compound can be employed in selectivity panels (H1, H2, H3, H4) to benchmark its receptor subtype selectivity relative to imidazole‑based H3R antagonists. Its classification as a phenylsulfonyl derivative, distinct from imidazole‑containing ligands that may cross‑react with H4 receptors, makes it valuable for dissecting subtype‑specific pharmacology [2].

Quote Request

Request a Quote for 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.